REACTION_CXSMILES
|
[C:1]1(C)C=CC(S(O)(=O)=O)=CC=1.[Br:12][C:13]1[CH:20]=[N:19][CH:18]=[CH:17][C:14]=1[CH:15]=[O:16].[C:21](OCC)(=[O:23])C>CO.CCCCCC>[Br:12][C:13]1[CH:20]=[N:19][CH:18]=[CH:17][C:14]=1[CH:15]([O:23][CH3:21])[O:16][CH3:1]
|
Name
|
|
Quantity
|
613.5 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=O)C=CN=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 hours at 75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The crude residue was diluted with ice
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (10% ethyl acetate in hexane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=CC1C(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |